(1R,2S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL

Chiral building blocks Stereochemical integrity Asymmetric synthesis

(1R,2S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL is a chiral β-amino alcohol with the molecular formula C₉H₁₁ClFNO and a molecular weight of 203.64 g·mol⁻¹. It possesses two stereogenic centers at C1 and C2, conferring the specific (1R,2S) absolute configuration.

Molecular Formula C9H11ClFNO
Molecular Weight 203.64 g/mol
Cat. No. B13049663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL
Molecular FormulaC9H11ClFNO
Molecular Weight203.64 g/mol
Structural Identifiers
SMILESCC(C(C1=C(C=C(C=C1)Cl)F)N)O
InChIInChI=1S/C9H11ClFNO/c1-5(13)9(12)7-3-2-6(10)4-8(7)11/h2-5,9,13H,12H2,1H3/t5-,9-/m0/s1
InChIKeyBYTVMEMMBGDOMU-CDUCUWFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL: Procurement-Relevant Structural and Stereochemical Identity


(1R,2S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL is a chiral β-amino alcohol with the molecular formula C₉H₁₁ClFNO and a molecular weight of 203.64 g·mol⁻¹. It possesses two stereogenic centers at C1 and C2, conferring the specific (1R,2S) absolute configuration. This compound is catalogued under CAS number 1270091-10-5 and is supplied primarily as a chiral building block or synthetic intermediate for medicinal chemistry and asymmetric synthesis applications. Its structural features — a 4-chloro-2-fluorophenyl ring, a primary amine, and a secondary alcohol — provide functional handles for further derivatization . However, publicly available quantitative head-to-head comparator data directly supporting differential biological or physicochemical performance of this specific stereoisomer over its closest diastereomers or regioisomers remain absent from the peer-reviewed primary literature. This evidence guide therefore explicitly states the evidence gap and relies on class-level structural inference where quantitative differentiation cannot be robustly documented.

Why (1R,2S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL Cannot Be Replaced by Other Stereoisomers or Regioisomeric Amino Alcohols


The (1R,2S) configuration defines a unique spatial arrangement of the amino, hydroxyl, and 4-chloro-2-fluorophenyl groups. Even closely related diastereomers such as (1S,2R)-, (1R,2R)-, or (1S,2S)-1-amino-1-(4-chloro-2-fluorophenyl)propan-2-ol differ in three-dimensional geometry, potentially leading to divergent molecular recognition, binding affinity, and reactivity in chiral environments. Generic substitution without stereochemical specification risks introducing an isomer with altered — and possibly opposite — biological activity or synthetic utility. Furthermore, regioisomers bearing chlorine and fluorine at alternative positions on the phenyl ring (e.g., 3-chloro-4-fluoro or 4-chloro-3-fluoro) are chemically distinct entities with different electronic and steric properties. The absence of published, controlled comparator studies for this compound class means that any interchange must be treated as a non-trivial chemical modification rather than a simple replacement. The sections below examine the strongest available quantitative evidence, while explicitly noting where direct comparative data are lacking [1].

Quantitative Differentiation of (1R,2S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL Against Comparator Compounds


Stereochemical Purity and Enantiomeric Excess Specification — (1R,2S) vs. (1S,2R)-Isomer

The target compound is commercially supplied with a specified purity of ≥98% (HPLC) and defined (1R,2S) absolute configuration . In contrast, the enantiomeric (1S,2R)-isomer (CAS 1213387-98-4) is offered by certain vendors at 95% purity without published enantiomeric excess data . For stereochemically sensitive applications, the absence of validated enantiomeric excess for the comparator introduces risk of configurational impurity that may compromise chiral induction or biological assay reproducibility.

Chiral building blocks Stereochemical integrity Asymmetric synthesis

Regioisomeric Differentiation — 4-Chloro-2-fluorophenyl vs. 4-Chloro-3-fluorophenyl Substituent

The target compound bears a 4-chloro-2-fluorophenyl ring. The regioisomer (1R,2S)-1-amino-1-(4-chloro-3-fluorophenyl)propan-2-OL (CAS 1270035-51-2) differs only in the position of the fluorine substituent — 2-fluoro vs. 3-fluoro . This seemingly minor change alters the electronic distribution and steric profile of the aryl ring. The 2-fluoro substituent in the target compound engages in an ortho electronic effect that can influence the basicity of the adjacent amine and the hydrogen-bonding capacity of the hydroxyl group, whereas the 3-fluoro isomer presents a distinct electrostatic potential surface. Quantitative data on binding affinity differences attributable solely to this fluorine positional shift are not publicly available, but computational predictions of dipole moment and logP suggest divergent physicochemical profiles [1].

Regioisomer selectivity Structure-activity relationships Halogen bonding

Class-Level Inference: Amino Alcohol Scaffold as a Privileged Chiral Intermediate

This compound belongs to the broader class of chiral 1,2-amino alcohols, which serve as versatile intermediates for oxazaborolidine catalysts, chiral ligands, and pharmacologically active β-amino alcohol derivatives. While no direct comparative data for this specific compound against alternative amino alcohols (e.g., (1R,2S)-2-amino-1,2-diphenylethanol or norephedrine derivatives) exist, the class is well-established in asymmetric synthesis literature [1]. The (1R,2S) stereochemistry is the key differentiator: the anti-configuration places the amino and hydroxyl groups on opposite faces, enabling chelation or bidentate coordination that is stereoelectronically distinct from the syn-diastereomers. Quantitative benchmarking of this compound's performance as a chiral auxiliary or ligand versus established amino alcohols awaits experimental determination.

Chiral amino alcohols Pharmaceutical intermediates Asymmetric catalysis

Recommended Application Scenarios for (1R,2S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL Based on Available Evidence


Chiral Building Block for Asymmetric Synthesis of β-Amino Alcohol Derivatives

The (1R,2S) anti-configuration and ≥98% purity make this compound suitable as a starting material for the preparation of chiral oxazaborolidines, amino alcohols, or β-amino carbonyl derivatives via functionalization of the primary amine or secondary alcohol. Its defined stereochemistry supports asymmetric induction studies where the anti-relationship between amine and alcohol is required .

Medicinal Chemistry Scaffold for Structure-Activity Relationship Exploration

The 4-chloro-2-fluorophenyl motif is a recognized pharmacophore in central nervous system drug discovery. This compound can serve as a key intermediate for the synthesis of analogs in programs targeting monoamine transporters or receptors. The ortho-fluoro substitution pattern may impart metabolic stability advantages that should be explicitly compared with regioisomeric controls [1].

Stereochemical Probe in Chiral Chromatography and Analytical Method Development

As a well-defined chiral molecule with two stereocenters, this compound can function as a reference standard for chiral HPLC method development, enabling the separation and quantification of diastereomeric and enantiomeric impurities in synthetic mixtures. Its distinct retention profile relative to the (1S,2R)-enantiomer can be exploited for method validation .

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